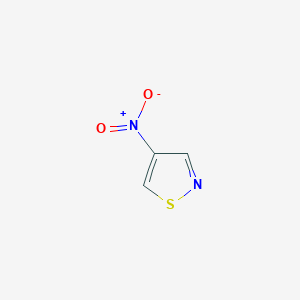

4-Nitroisothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2S/c6-5(7)3-1-4-8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXPAYVHLSTHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239264 | |

| Record name | Isothiazole, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-07-7 | |

| Record name | 4-Nitroisothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiazole, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothiazole, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitroisothiazole: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-nitroisothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of detailed experimental data on the parent this compound, this guide also incorporates extensive information on its more widely studied isomers and derivatives, particularly those with demonstrated biological activity.

Chemical Structure and Identification

This compound is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom at positions 2 and 1, respectively, with a nitro group substituted at the C4 position.

Systematic Information:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 931-07-7 |

| Molecular Formula | C₃H₂N₂O₂S |

| Molecular Weight | 130.12 g/mol [1] |

| Canonical SMILES | O=--INVALID-LINK--c1cnsc1[1] |

| InChI Key | FNXPAYVHLSTHQY-UHFFFAOYSA-N[1] |

Physicochemical Properties

Detailed experimental data for the physical properties of this compound are not widely reported. The following table summarizes calculated and available experimental data for this compound and its common isomer, 5-nitrothiazole, for comparative purposes.

| Property | This compound (Calculated) | 5-Nitrothiazole (Experimental/Calculated) |

| Molecular Weight | 130.12 g/mol [1] | 130.13 g/mol |

| logP (Octanol/Water) | 1.051[1] | 1.1 |

| Water Solubility | log10(S) = -1.65 mol/L[1] | Slightly soluble |

| Ionization Energy | 10.45 eV[1] | Not Available |

| Appearance | Not Available | Greenish-yellow to orange-yellow powder |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of a nitroaromatic compound is characterized by strong absorptions corresponding to the nitro group. For this compound, the following characteristic peaks are anticipated:

-

1550-1500 cm⁻¹ and 1350-1300 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group.

-

~3100 cm⁻¹: C-H stretching of the isothiazole ring.

-

1600-1400 cm⁻¹: C=C and C=N stretching vibrations within the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for this compound in a non-polar solvent would be influenced by the electron-withdrawing nature of the nitro group.

-

¹H NMR: The protons on the isothiazole ring would appear as singlets in the downfield region (likely > 8.0 ppm) due to the deshielding effect of the nitro group and the aromatic ring current.

-

¹³C NMR: The carbon atoms of the isothiazole ring would also be deshielded, with the carbon bearing the nitro group showing a significant downfield shift.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 130. Common fragmentation patterns would involve the loss of NO₂ (m/z 46) and subsequent fragmentation of the isothiazole ring.

Synthesis and Reactivity

Synthesis

While a specific, detailed experimental protocol for the synthesis of the parent this compound is not widely published, the synthesis of nitrothiazole derivatives often involves the nitration of a pre-existing thiazole or isothiazole ring system. A general approach for the synthesis of nitroaromatic compounds is through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid.

Below is a generalized workflow for the synthesis of a nitro-substituted thiazole derivative.

Reactivity

The reactivity of this compound is dictated by the electron-withdrawing nature of the nitro group, which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic attack.

-

Nucleophilic Aromatic Substitution: The isothiazole ring, particularly at positions C3 and C5, is susceptible to attack by strong nucleophiles. The nitro group at C4 further enhances this reactivity.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is a key step in the synthesis of many biologically active aminothiazole derivatives.

Biological Activity and Drug Development Applications

While data on the parent this compound is scarce, numerous derivatives of nitrothiazoles have been synthesized and evaluated for a wide range of biological activities. The nitrothiazole scaffold is a key component in several antimicrobial and antiparasitic drugs.

Antimicrobial and Antiparasitic Activity

Derivatives of 2-amino-5-nitrothiazole are well-known for their broad-spectrum antimicrobial and antiparasitic properties. A prominent example is Nitazoxanide , a drug used to treat parasitic infections. The mechanism of action is believed to involve the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme cycle, which is crucial for anaerobic energy metabolism in various pathogens.

The following diagram illustrates the proposed mechanism of action for nitrothiazole-based antiparasitic drugs.

Other Biological Activities

Various nitrothiazole derivatives have been investigated for a range of other therapeutic applications, including:

-

Antitubercular and Antimicrobial Agents: Thiazolidinone derivatives of 2-amino-5-nitrothiazole have shown promising activity against Mycobacterium tuberculosis and other bacteria.[2][3]

-

Antioxidants and MAO-B Inhibitors: Certain 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been identified as selective inhibitors of human monoamine oxidase B (MAO-B), suggesting potential applications in the treatment of neurodegenerative diseases.[4]

-

Anticancer Properties: The nitro group can modulate the electronic properties of the molecule, which can influence its interaction with biological macromolecules, and some derivatives have been investigated for their cytotoxic effects against cancer cell lines.

Experimental Protocols

Due to the lack of a specific published protocol for the synthesis of the parent this compound, a representative protocol for the synthesis of a biologically relevant nitrothiazole derivative, N-(5-nitrothiazol-2-yl)acetamide, is provided below. This procedure is adapted from common synthetic methodologies for N-acylation of aminothiazoles.

Synthesis of N-(5-nitrothiazol-2-yl)acetamide

Materials:

-

2-Amino-5-nitrothiazole

-

Acetic anhydride

-

Pyridine (catalyst)

-

Dichloromethane (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-nitrothiazole (1.0 eq) in dichloromethane.

-

Add a catalytic amount of pyridine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(5-nitrothiazol-2-yl)acetamide.

The following diagram outlines the general workflow for this experimental protocol.

Conclusion

This compound is a foundational structure for a range of derivatives with significant biological activities. While detailed experimental data on the parent compound is limited, the study of its isomers and substituted analogs has provided valuable insights into the therapeutic potential of the nitroisothiazole scaffold. The electron-withdrawing nature of the nitro group is key to the chemical reactivity and biological mechanism of action of these compounds, particularly in the context of antimicrobial and antiparasitic drug development. Further research into the synthesis and properties of the parent this compound and novel derivatives is warranted to explore the full potential of this chemical class in medicinal chemistry and materials science.

References

- 1. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-AMINO-5-(4-NITROPHENYLSULFONYL)THIAZOLE(39565-05-4) 13C NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Nitroisothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nitroisothiazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process, commencing with the formation of the isothiazole core followed by its regioselective nitration. This document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes a visual workflow to facilitate a thorough understanding of the synthetic pathway.

Core Synthesis Overview

The synthesis of this compound is efficiently achieved through two primary stages:

-

Synthesis of Unsubstituted Isothiazole: The foundational isothiazole ring is constructed from readily available starting materials. A notable method involves the reaction of propynal with sodium thiosulfate to form an intermediate, which is then cyclized with ammonia.

-

Nitration of Isothiazole: The parent isothiazole undergoes electrophilic aromatic substitution with a nitrating mixture of fuming nitric acid and concentrated sulfuric acid to selectively yield this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-stage synthesis of this compound.

| Step | Reaction | Starting Materials | Key Reagents | Temperature | Reaction Time | Yield (%) |

| 1 | Isothiazole Synthesis | Propynal | Sodium thiosulfate, Liquid ammonia | -60°C | Not Specified | 61%[2] |

| 2 | Nitration | Isothiazole | Fuming Nitric Acid, Concentrated Sulfuric Acid | Not Specified | Not Specified | 97% |

Experimental Protocols

Step 1: Synthesis of Unsubstituted Isothiazole

This procedure is adapted from a known method for preparing the parent isothiazole ring.[2]

Materials:

-

Propynal

-

Sodium thiosulfate (Na₂S₂O₃)

-

Liquid ammonia (NH₃)

-

Suitable solvent (e.g., water)

-

Reaction vessel equipped for low-temperature chemistry

Procedure:

-

Propynal is reacted with sodium thiosulfate in an aqueous solution to form the sodium salt of Z-3-thiosulfatoprop-2-enal.

-

The resulting intermediate solution is then treated with liquid ammonia at -60°C.

-

The reaction mixture is stirred at this temperature until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the ammonia is allowed to evaporate, and the reaction mixture is worked up by extraction with a suitable organic solvent.

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude isothiazole is then purified by distillation to yield the pure product.

Step 2: Nitration of Isothiazole to this compound

This protocol describes the electrophilic nitration of the synthesized isothiazole.

Materials:

-

Isothiazole

-

Fuming nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a flask cooled in an ice bath, a nitrating mixture is prepared by carefully adding fuming nitric acid to concentrated sulfuric acid with stirring.

-

Isothiazole is then added dropwise to the cold nitrating mixture, ensuring the temperature is maintained throughout the addition to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete nitration. The progress of the reaction can be monitored by TLC or gas chromatography (GC).

-

Once the reaction is complete, the mixture is carefully poured onto crushed ice to quench the reaction.

-

The precipitated this compound is collected by filtration.

-

The collected solid is washed with cold water until the washings are neutral to remove any residual acid.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Synthesis Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the synthesis process.

References

4-Nitroisothiazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Data

| Property | Value |

| CAS Number | 931-07-7 |

| Molecular Weight | 130.12 g/mol |

| Molecular Formula | C₃H₂N₂O₂S |

Physicochemical Properties

| Property | Value |

| Ionization Energy | 10.45 eV |

| Log10 of Water Solubility | -1.65 (mol/L) |

| Octanol/Water Partition Coefficient (logP) | 1.051 |

Synthesis and Experimental Protocols

A common method for the synthesis of nitro-heterocycles is the direct nitration of the aromatic ring using a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the ring. For isothiazole, the electronic properties of the ring system would influence the regioselectivity of the nitration.

General Workflow for Nitration of Heterocycles:

Biological Activity and Mechanism of Action

The biological activities of this compound have not been extensively characterized in the available scientific literature. However, the broader class of nitrothiazole derivatives is known to possess significant antimicrobial properties. It is suggested that the nitro group is crucial for their biological activity.

The proposed mechanism of action for some nitro-heterocyclic compounds involves the enzymatic reduction of the nitro group within the target organism. This reduction can lead to the formation of reactive nitroso and hydroxylamino derivatives, as well as nitro radicals. These reactive species can then induce cellular damage through various mechanisms, including:

-

DNA Damage: The reactive intermediates can interact with and damage microbial DNA, leading to inhibition of replication and transcription.

-

Enzyme Inhibition: These species can inhibit the function of essential enzymes within the microorganism.

-

Oxidative Stress: The generation of reactive oxygen species can lead to a state of oxidative stress, causing widespread damage to cellular components.

Potential Mechanism of Action for Nitro-Heterocyclic Compounds:

The Advent and Advancement of 4-Nitroisothiazoles: A Technical Guide

An exploration into the discovery, synthesis, and evolving biological significance of 4-nitroisothiazole compounds, this guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development.

The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, has long been a scaffold of interest in medicinal chemistry. While the broader family of isothiazoles has been explored for various applications, the introduction of a nitro group at the 4-position imparts unique electronic properties that have led to a distinct area of research. This technical guide traces the history of this compound compounds from their initial synthesis to their contemporary evaluation as potential therapeutic agents.

Early Discovery and Foundational Synthesis

The recorded history of this compound compounds begins in the mid-20th century. A key breakthrough in this area is documented in a 1964 patent filed by Ralph P. Williams on behalf of the Phillips Petroleum Company. This patent detailed a novel process for the preparation of 3-haloisothiazoles and their subsequent nitration to yield 3-halo-4-nitroisothiazoles.[1] This work laid the foundational methodology for accessing the this compound core structure.

The initial interest of Phillips Petroleum Company in this class of compounds is not explicitly detailed in the patent, which focuses on the chemical synthesis. However, the broader context of the company's research during that period included investigations into various organic sulfur compounds and their potential applications.

Experimental Protocol: Synthesis of 3-Chloro-4-nitroisothiazole (Adapted from U.S. Patent 3,285,930)[1]

This protocol describes the two-step synthesis of a representative 3-halo-4-nitroisothiazole.

Step 1: Synthesis of 3-Chloroisothiazole

-

A solution of 3-mercaptopropionitrile in an inert solvent (e.g., carbon tetrachloride) is prepared.

-

Elemental chlorine is bubbled through the solution. The molar ratio of chlorine to the mercaptonitrile reactant is typically maintained between 1:1 and 3:1.

-

The reaction mixture is heated to dispel dissolved hydrogen chloride.

-

The solvent is removed under vacuum.

-

The crude 3-chloroisothiazole is purified by distillation.

Step 2: Nitration of 3-Chloroisothiazole

-

The purified 3-chloroisothiazole is added to concentrated sulfuric acid.

-

The mixture is cooled to below 25°C.

-

A nitrating agent, such as fuming nitric acid, is added dropwise while maintaining the low temperature. The molar ratio of the nitrating agent to 3-chloroisothiazole is approximately 1:1.

-

The reaction is allowed to proceed for several hours.

-

The resulting 3-chloro-4-nitroisothiazole is then isolated and purified.

Synthesis of 3-Halo-4-nitroisothiazole

Caption: General workflow for the synthesis of 3-halo-4-nitroisothiazoles.

Evolution of Synthetic Methodologies and Chemical Properties

Following the initial discoveries, research into this compound compounds expanded, leading to the development of various synthetic routes and the exploration of their chemical reactivity. The strong electron-withdrawing nature of the nitro group at the 4-position significantly influences the reactivity of the isothiazole ring, making it a versatile building block for further chemical modifications.

| Compound | Starting Material(s) | Reagents and Conditions | Yield (%) | Melting Point (°C) | Reference |

| 3-Chloro-4-nitroisothiazole | 3-Chloroisothiazole | Fuming nitric acid, concentrated sulfuric acid, <25°C | - | - | [1] |

| 2-Amino-4-(4-nitrophenyl)thiazole | 4-Nitroacetophenone, Thiourea | Bromine, Acetic acid | - | - | |

| Various 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives | 2-Hydrazinyl-4-(3-nitrophenyl)thiazole, various aldehydes/ketones | Ethanol, reflux | 76-86 | 166-263 | [2] |

Biological Activities and Therapeutic Potential

While the initial impetus for the synthesis of 4-nitroisothiazoles may not have been purely medicinal, subsequent research has unveiled a range of biological activities, positioning these compounds as scaffolds of interest in drug discovery.

Antimicrobial and Antiparasitic Activity

The broader class of nitro-heterocyclic compounds has a well-established history of use as antimicrobial and antiparasitic agents. The mechanism of action for many of these compounds involves the enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic radical species that damage cellular macromolecules. While much of the research has focused on 5-nitrothiazoles, such as the FDA-approved drug Nitazoxanide, and 5-nitroimidazoles, studies have also demonstrated the antibacterial and antiparasitic potential of this compound derivatives.[3][4]

Enzyme Inhibition: Monoamine Oxidase (MAO)

More recent investigations have explored the potential of this compound derivatives as enzyme inhibitors. For instance, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been synthesized and evaluated as inhibitors of human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.[2] Certain derivatives displayed selective and reversible inhibition of hMAO-B, highlighting a potential therapeutic avenue for these compounds.[2]

Hypothesized MAO Inhibition Pathway

Caption: Inhibition of MAO by this compound derivatives.

Future Directions

The journey of this compound compounds from their initial synthesis in an industrial research setting to their current status as a scaffold of interest in medicinal chemistry underscores the often-unpredictable path of scientific discovery. Future research in this area is likely to focus on several key aspects:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways of this compound derivatives is crucial for their rational design as therapeutic agents.

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound core will help in optimizing potency, selectivity, and pharmacokinetic properties for various biological targets.

-

Exploration of New Therapeutic Areas: The unique electronic and chemical properties of the this compound scaffold may lend themselves to applications beyond the currently explored areas of infectious and neurodegenerative diseases.

References

- 1. US3285930A - Isothiazoles - Google Patents [patents.google.com]

- 2. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitazoxanide - Wikipedia [en.wikipedia.org]

- 4. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Studies on the Reactivity of 4-Nitroisothiazole: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches used to study the reactivity of 4-nitroisothiazole. Due to the limited specific research on this particular molecule, this document synthesizes information from computational and experimental studies on analogous structures, such as nitrothiazoles and other nitro-substituted heterocycles, to predict its chemical behavior. We delve into the common computational methodologies, predicted electronic structure, and probable reaction pathways. This guide also includes representative experimental protocols for the synthesis of related compounds, offering a foundational framework for future laboratory investigations. The content is structured to be a valuable resource for researchers in medicinal chemistry and materials science, providing both theoretical grounding and practical starting points for exploring the potential of this compound.

Introduction to this compound

Isothiazole is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. The introduction of a nitro group (—NO₂) at the 4-position creates this compound, a molecule of significant interest due to the potent electron-withdrawing nature of the nitro moiety. This functional group is known to profoundly influence the electronic distribution within the heterocyclic ring, thereby dictating its reactivity.

Nitro-substituted heterocyclic compounds are pivotal in medicinal chemistry, often exhibiting a wide range of biological activities, including antibacterial and antitubercular properties.[1][2] Theoretical and computational chemistry provide indispensable tools for predicting the reactivity, stability, and potential reaction mechanisms of such novel compounds before engaging in extensive experimental synthesis and testing.[3] By employing methods like Density Functional Theory (DFT), we can elucidate the molecule's electronic properties, identify reactive sites, and model its behavior in chemical reactions.[4][5]

This guide will explore the reactivity of this compound from a theoretical standpoint, drawing parallels from established research on related nitroaromatic systems.

Theoretical Methodologies for Reactivity Analysis

The study of molecular reactivity using computational tools follows a well-established workflow. Density Functional Theory (DFT) is a prominent method for these investigations due to its balance of accuracy and computational cost.[4]

Computational Workflow

A typical computational workflow for analyzing the reactivity of a molecule like this compound involves several key steps, from initial structure optimization to the analysis of various reactivity descriptors.

Caption: A typical workflow for the computational study of molecular reactivity.

Key Computational Parameters

-

Methodology : DFT, particularly with the B3LYP functional, is widely used for reliable geometry optimization and electronic structure calculations of similar heterocyclic systems.[4][6]

-

Basis Set : The 6-311G(d,p) basis set is commonly employed to provide a good description of electron distribution.[4][6]

-

Software : The Gaussian suite of programs is a standard tool for performing these quantum chemical calculations.[4]

Predicted Electronic Structure and Reactivity Descriptors

The electronic nature of this compound is dominated by the interplay between the isothiazole ring and the strongly electron-withdrawing nitro group. This interaction dictates the molecule's reactivity towards nucleophiles and electrophiles.

Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[3]

Molecular Electrostatic Potential (MEP)

The MEP is a color-mapped representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites:

-

Negative Regions (Red/Yellow) : Indicate electron-rich areas, susceptible to electrophilic attack.

-

Positive Regions (Blue) : Indicate electron-deficient areas, susceptible to nucleophilic attack.[4]

For this compound, the most positive regions are expected to be located on the carbon atoms of the isothiazole ring, particularly those ortho and para to the nitro group, making them prime targets for nucleophiles.

Quantitative Reactivity Descriptors

Based on DFT calculations of related nitro-heterocycles, we can anticipate the values for key electronic and reactivity descriptors. The table below presents exemplary data from studies on thiazole derivatives to illustrate these concepts.[3][7]

| Parameter | Description | Typical Value Range (eV) | Implication for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 | Indicates electron-donating ability (lower value = poorer donor) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -4.0 | Indicates electron-accepting ability (lower value = better acceptor) |

| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | 3.0 to 4.5 | A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | Resistance to change in electron distribution | 1.5 to 2.25 | Correlates with the HOMO-LUMO gap; harder molecules are less reactive. |

| Electrophilicity Index (ω) | Measure of electron-accepting capacity | 2.0 to 4.0 | A higher value indicates a stronger electrophile. |

Predicted Reaction Mechanisms

The electronic properties conferred by the nitro group make this compound particularly susceptible to certain classes of reactions.

Nucleophilic Aromatic Substitution (SNAr)

The most probable reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). The nitro group is a powerful activating group for this reaction, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack.[5] A leaving group, such as a halogen, at a position activated by the nitro group would be readily displaced.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group

Another common and synthetically useful reaction is the reduction of the nitro group to an amine (—NH₂). This transformation dramatically alters the electronic properties of the molecule, converting a strongly electron-withdrawing group into an electron-donating one, and opens up a vast array of subsequent chemical modifications. Standard reducing agents like Sn/HCl, H₂/Pd-C, or sodium dithionite are typically effective.

Representative Experimental Protocols

General Synthetic Workflow

This workflow outlines the key stages in the synthesis of a nitrothiazole-based compound, starting from a commercially available aminothiazole.

Caption: A representative workflow for the synthesis of a nitrothiazole derivative.

Detailed Methodologies (Exemplary)

Step 1: N-acylation of 2-amino-5-nitrothiazole [1][2]

-

Dissolve 2-amino-5-nitrothiazole in a suitable solvent such as Dichloromethane (DCM) in a round-bottom flask.

-

Add a base, for example, Triethylamine (TEA), to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add 2-chloroacetyl chloride dropwise to the stirred solution.

-

Allow the reaction to proceed at this temperature for 24-36 hours, monitoring progress via Thin Layer Chromatography (TLC).

-

Upon completion, perform an appropriate aqueous workup to isolate the acylated intermediate.

Step 2: Intramolecular Cyclization [1][2]

-

Dissolve the intermediate from Step 1 in ethanol.

-

Add ammonium thiocyanate (NH₄SCN) to the solution.

-

Heat the mixture to reflux and maintain for 4-8 hours.

-

After cooling, the cyclized product often precipitates and can be collected by filtration.

Note: These protocols are illustrative and would require optimization for the specific synthesis of this compound or its derivatives.

Conclusion and Future Directions

Theoretical studies provide a powerful predictive framework for understanding the reactivity of this compound. All computational indicators suggest that the molecule is highly electron-deficient and primed for nucleophilic aromatic substitution . The HOMO-LUMO gap, MEP analysis, and high electrophilicity index collectively point to a molecule with significant potential as an electrophilic partner in various chemical reactions. Furthermore, the nitro group itself is a versatile functional handle, allowing for reduction to an amine and subsequent derivatization.

Future research should focus on validating these theoretical predictions through experimental work. The synthesis of this compound and its reaction with a panel of nucleophiles would be a critical first step. A detailed kinetic study of these reactions, coupled with further high-level computational modeling of the reaction pathways and transition states, would provide a complete and robust understanding of this promising heterocyclic scaffold. Such knowledge is essential for unlocking its potential in the rational design of new pharmaceuticals and advanced materials.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

The Rising Potential of 4-Nitroisothiazole Derivatives in Biological Applications: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the burgeoning field of 4-nitroisothiazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive look into their potential biological activities. This document summarizes key quantitative data, details essential experimental protocols, and visualizes known mechanisms of action, serving as a vital resource for advancing research and development in this promising area of medicinal chemistry.

Introduction

The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry. The introduction of a nitro group at the 4-position can significantly modulate the electronic properties and biological activities of these compounds. Recent studies have highlighted the diverse pharmacological potential of this compound derivatives, demonstrating notable anticancer, antimicrobial, and antiparasitic properties. This guide aims to consolidate the current understanding of these activities to facilitate further investigation and drug discovery efforts.

Anticancer Activity

Several this compound derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action appears to involve the induction of apoptosis through mitochondrial-mediated pathways.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various this compound and related derivatives is summarized below. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values are presented to indicate the potency and selectivity of these compounds.

| Compound Name/ID | Cell Line | IC50/CC50 (µM) | Reference |

| 2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB) | Huh7 (Hepatocellular Carcinoma) | 19.3 (24h), 16.4 (48h), 16.2 (72h) | [1][2] |

| 2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB) | IHH (Immortalized Human Hepatocytes) | >15.75 (24h), >10.63 (48h), >12.10 (72h) | [1] |

| Thiazole Derivative 4c | MCF-7 (Breast Adenocarcinoma) | 2.57 | [3] |

| Thiazole Derivative 4c | HepG2 (Hepatocellular Carcinoma) | 7.26 | [3] |

| Staurosporine (Reference) | MCF-7 (Breast Adenocarcinoma) | 6.77 | [3] |

| Staurosporine (Reference) | HepG2 (Hepatocellular Carcinoma) | 8.4 | [3] |

| Thiazole Phthalimide Derivative 5b | MCF-7 (Breast Adenocarcinoma) | 0.2 | [4] |

| Thiazole Phthalimide Derivative 5k | MDA-MB-468 (Breast Adenocarcinoma) | 0.6 | [4] |

| Thiazole Phthalimide Derivative 5g | PC-12 (Pheochromocytoma) | 0.43 | [4] |

Mechanism of Anticancer Action

Studies on 2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB) have shown that it induces apoptosis in hepatocellular carcinoma cells (Huh7).[1][2] This is achieved through a mechanism that involves a significant reduction in the mitochondrial membrane potential and an increase in mitochondrial superoxide levels.[1][2] Furthermore, this compound has been observed to upregulate the tumor suppressor gene TP53 and downregulate the key oncogene MYCN, suggesting a multi-faceted approach to inhibiting cancer cell proliferation.[2]

Anticancer Mechanism of this compound Derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound derivative stock solution (in a suitable solvent like DMSO)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 0.1% NP40, 4 mM HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Activity

Nitrothiazole derivatives have demonstrated potent bactericidal activity, particularly against anaerobic bacteria. The nitro group is suggested to be crucial for their antimicrobial efficacy.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

| Compound Class | Bacterial Type | MIC Range | Reference |

| Nitrothiazole Derivatives | Aerobic Bacteria | Moderately Susceptible | [5] |

| Nitrothiazole Derivatives | Anaerobic Bacteria | Extremely Low MICs | [5] |

Mechanism of Antimicrobial Action

The antimicrobial action of nitrothiazole derivatives is believed to be bactericidal.[5] For many nitro-heterocyclic compounds, the mechanism involves the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is essential for the anaerobic energy metabolism of these microorganisms.[6] This inhibition disrupts their metabolic processes, leading to cell death.

Workflow for Determining Minimum Inhibitory Concentration.

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

-

This compound derivative stock solution

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains

-

0.5 McFarland turbidity standard

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the this compound derivative and perform serial two-fold dilutions in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiparasitic Activity

Nitro-heterocyclic compounds, including derivatives of isothiazole, have shown promising activity against various parasites, such as Leishmania species.

Quantitative Antiparasitic Data

The in vitro antileishmanial activity of nitro-substituted heterocyclic derivatives is presented below.

| Compound ID | Parasite Stage | Target | IC50 (µM) | Reference |

| ATZ-S-04 | Promastigotes | Leishmania amazonensis | 0.35 | [7] |

| ATZ-S-04 | Axenic Amastigotes | Leishmania amazonensis | 0.49 | [7] |

| ATZ-S-04 | Intracellular Amastigotes | Leishmania amazonensis | 15.90 | [7] |

| Derivative 19 | Promastigotes | Leishmania major | 3 | [7] |

| Derivative 20 | Promastigotes | Leishmania major | 3 | [7] |

Mechanism of Antiparasitic Action

Similar to their antimicrobial mechanism, the antiparasitic activity of nitrothiazole derivatives like nitazoxanide is attributed to the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme.[6][8] This enzyme is critical for the anaerobic energy metabolism of many protozoan parasites. By disrupting this pathway, the compounds effectively starve the parasites of energy, leading to their death.

Logical Workflow for Antileishmanial Drug Screening.

Experimental Protocol: In Vitro Antileishmanial Assay (Promastigote Viability)

Materials:

-

Leishmania promastigotes in logarithmic growth phase

-

Complete culture medium (e.g., RPMI-1640)

-

96-well plates

-

This compound derivative stock solution

-

Resazurin solution

-

Microplate reader

Procedure:

-

Promastigote Culture: Culture Leishmania promastigotes in complete medium at 26°C.

-

Plate Seeding: Seed the promastigotes into 96-well plates at a density of 1 x 10^6 cells/mL.

-

Compound Addition: Add serial dilutions of the this compound derivative to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (medium with promastigotes).

-

Incubation: Incubate the plates at 26°C for 72 hours.

-

Viability Assessment: Add resazurin solution to each well and incubate for another 4-24 hours.

-

Fluorescence Measurement: Measure the fluorescence (excitation 530-560 nm, emission 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of viability and determine the IC50 value.

Conclusion

This compound derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy against cancer cells, anaerobic bacteria, and various parasites warrants further investigation. The mechanisms of action, primarily involving the induction of apoptosis in cancer cells and the inhibition of essential metabolic enzymes in microbes and parasites, provide a solid foundation for rational drug design and optimization. The experimental protocols detailed in this guide offer a standardized approach for researchers to evaluate new derivatives and contribute to the development of novel therapeutics based on the this compound scaffold.

References

- 1. 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitazoxanide : A Broad Spectrum Antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of action in antiparasitic drugs | Research Starters | EBSCO Research [ebsco.com]

- 8. Antiparasitic Drug Nitazoxanide Inhibits the Pyruvate Oxidoreductases of Helicobacter pylori, Selected Anaerobic Bacteria and Parasites, and Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 4-Nitroisothiazole in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Nitroisothiazole in various solvents. The information presented herein is intended to support research, development, and formulation activities involving this compound. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes known information and provides established experimental protocols for its determination.

Solubility Profile

There is a scarcity of specific quantitative solubility data for this compound across a range of organic solvents and temperatures. However, qualitative descriptions indicate that it is miscible with most organic solvents and possesses a water solubility of approximately 3.5%.[1] For drug development and research purposes, obtaining precise solubility data is critical. The following table summarizes the available qualitative information.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | ~3.5%[1] |

| Most Organic Solvents | Miscible[1] |

| Acetone | Soluble (in the context of its complexes)[2] |

| Chloroform | Very poorly soluble (in the context of its complexes)[2] |

| Acetonitrile | Slightly soluble (in the context of its complexes)[2] |

| Dimethyl Sulfoxide (DMSO) | Soluble (in the context of its complexes)[2] |

| Dimethylformamide (DMF) | Soluble (in the context of its complexes)[2] |

Stability Profile

The inherent stability of the isothiazole ring is a known characteristic.[3] However, the stability of this compound, particularly in solution, can be influenced by the solvent and other environmental factors. Studies on platinum complexes of this compound derivatives have shown that these complexes are stable in acetone solutions for extended periods when protected from light.[2] Conversely, they exhibit instability in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where decomposition and isomerization have been observed.[2]

Information regarding the degradation pathways and kinetics of the parent this compound compound under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) is not extensively documented in the available literature. To ensure the integrity of formulations and experimental results, it is imperative to conduct formal stability studies.

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[4][5][6][7][8]

Principle: An excess amount of the solid compound is agitated in a solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, DMF).

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker or orbital incubator set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The equilibration time should be established experimentally by measuring the concentration at different time points until it becomes constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Alternatively, centrifuge the samples at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a suitable filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/100 mL, or molarity.

-

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. mdpi.com [mdpi.com]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of 4-Nitroisothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroisothiazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique electronic and structural properties conferred by the isothiazole ring and the nitro functional group. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and the elucidation of its structure-activity relationships. This technical guide outlines the expected spectroscopic properties of this compound and provides standardized protocols for its analysis using various spectroscopic techniques.

Predicted Spectroscopic Data

While specific experimental data for this compound is scarce, the following tables summarize the expected spectroscopic features based on data from analogous compounds such as nitrothiazoles and other nitroaromatic heterocycles.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | H-3 | 8.5 - 9.0 | s |

| H-5 | 8.0 - 8.5 | s | |

| ¹³C | C-3 | 150 - 155 | CH |

| C-4 | 145 - 150 | C-NO₂ | |

| C-5 | 120 - 125 | CH |

Note: Predictions are based on the analysis of related nitroaromatic and heterocyclic systems. Actual values may vary.

Table 2: Key Infrared (IR) Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | Stretching | 3100 - 3000 | Medium |

| C=N (ring) | Stretching | 1650 - 1550 | Medium |

| NO₂ | Asymmetric Stretching | 1560 - 1520 | Strong |

| NO₂ | Symmetric Stretching | 1350 - 1320 | Strong |

| C-N | Stretching | 1300 - 1200 | Medium |

| C-S | Stretching | 800 - 700 | Medium-Weak |

Table 3: Expected UV-Visible Absorption Maxima

| Solvent | Expected λmax (nm) | Associated Transition |

| Non-polar (e.g., Hexane) | 250 - 280 | π → π |

| Polar (e.g., Ethanol) | 260 - 290 | π → π |

| 300 - 340 | n → π* |

Table 4: Predicted Mass Spectrometry Fragments

| Ion | m/z (Expected) | Notes |

| [M]⁺ | 130 | Molecular Ion |

| [M-NO₂]⁺ | 84 | Loss of nitro group |

| [M-NO-CO]⁺ | 72 | Ring fragmentation |

| [C₂H₂N]⁺ | 40 | Further fragmentation |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Use a standard NMR spectrometer (e.g., Bruker, JEOL) with a proton frequency of at least 400 MHz.

-

Acquire a ¹H NMR spectrum to determine chemical shifts, coupling constants, and integrations of the proton signals.

-

Acquire a ¹³C NMR spectrum, including a DEPT-135 experiment, to identify the chemical shifts of the carbon atoms and distinguish between CH and quaternary carbons.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural elucidation.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or hexane) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a reference.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of 200-800 nm to identify the wavelength(s) of maximum absorbance (λmax).

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system (LC-MS).

-

-

Instrumentation and Data Acquisition:

-

Utilize an electrospray ionization (ESI) or electron ionization (EI) source. ESI is well-suited for polar molecules and can be performed in both positive and negative ion modes.

-

Acquire a full scan mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500) to identify the molecular ion peak.

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain characteristic fragmentation patterns.

-

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or associated signaling pathways of this compound. However, related nitrothiazole-containing compounds have demonstrated a range of biological activities. For instance, nitazoxanide, a nitrothiazole derivative, is a broad-spectrum antiparasitic and antiviral agent.[1] Its anti-protozoal activity is attributed to the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, which is crucial for anaerobic energy metabolism.[1] Other nitrothiazole derivatives have shown antibacterial activities.[2] Further research is required to determine if this compound exhibits similar biological effects and to elucidate any potential interactions with cellular signaling pathways.

Visualizations

The following diagrams illustrate generalized workflows for the characterization and analysis of a novel compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

Caption: Logical relationship between spectroscopic techniques and the structural information they provide.

References

In-depth Technical Guide: 4-Nitroisothiazole Safety and Handling Precautions

Disclaimer: This document provides a general overview of safety and handling precautions for 4-nitroisothiazole based on available information for structurally related compounds. A specific Safety Data Sheet (SDS) for this compound was not found during the literature search. Therefore, the information herein should be used as a preliminary guide only, and a comprehensive, substance-specific risk assessment should be conducted by qualified personnel before any handling or use of this compound. The absence of specific data does not imply that the substance is safe.

Introduction

This compound is a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As with any novel or sparsely documented chemical, understanding its potential hazards and implementing appropriate safety protocols is of paramount importance. This guide aims to provide a framework for the safe handling of this compound, drawing upon safety data for analogous chemical structures, including other nitro-substituted and sulfur-containing heterocycles.

Hazard Identification and Classification

While specific GHS classification for this compound is unavailable, compounds with similar structural motifs (nitro group on an aromatic ring, isothiazole core) suggest the potential for the following hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

-

Carcinogenicity: Some nitroaromatic compounds are suspected of causing cancer.[1]

Precautionary Statements (Anticipated):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5][6]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3][5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][6]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3][4][7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7][8]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3]

Physical and Chemical Properties

No experimental data for the physical and chemical properties of this compound were found. For reference, the properties of some related compounds are presented below. It should be noted that these are not representative of this compound and are for informational purposes only.

| Property | 2-Amino-5-nitrothiazole | 4-Nitroaniline | 4-Nitrothioanisole |

| Molecular Formula | C3H3N3O2S[9] | C6H6N2O2[10] | C7H7NO2S |

| Molecular Weight | 145.15 g/mol [9] | 138.12 g/mol [10] | 169.20 g/mol |

| Appearance | Greenish-yellow to orange-yellow fluffy powder[11] | Yellow or brown powder[10] | Solid[2] |

| Melting Point | 195-200 °C (dec.)[11] | 146-149 °C[10] | No data available |

| Boiling Point | No information available[7] | 332 °C[10] | No data available |

| Solubility in Water | No data available | 0.8 mg/mL at 18.5 °C[10] | No data available[2] |

Experimental Protocols for Safe Handling

Given the lack of specific data for this compound, a cautious approach based on established laboratory safety protocols for handling hazardous chemicals is mandatory.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[8]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Ensure that skin is not exposed.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used in a well-ventilated area.[7]

Engineering Controls

-

Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ensure eyewash stations and safety showers are readily accessible.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid the formation of dust and aerosols.[7] Do not eat, drink, or smoke when using this product.[5][7] Wash hands thoroughly after handling.[5][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6][7] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][12] Store locked up.[2][3][6][7]

First-Aid Measures

In the event of exposure, follow these general first-aid procedures and seek immediate medical attention.

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration.[2][7]

-

In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[5][7][8]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.1). Avoid breathing dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Methods for Cleaning Up: Carefully sweep up, shovel, or vacuum the spilled material and place it in a suitable, closed container for disposal.[2] Avoid generating dust.

Disposal Considerations

Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3][7] Do not dispose of with other waste.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. sds.edqm.eu [sds.edqm.eu]

- 2. chemicalbook.com [chemicalbook.com]

- 3. cpachem.com [cpachem.com]

- 4. 2-Amino-4-(p-nitrophenyl)thiazole | C9H7N3O2S | CID 16420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. leap.epa.ie [leap.epa.ie]

- 9. manavchem.com [manavchem.com]

- 10. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 11. 2-Amino-5-nitrothiazole | 121-66-4 [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

The Ascendant Role of 4-Nitroisothiazole Analogs in Medicinal Chemistry: A Technical Guide

For Immediate Release

In the ever-evolving landscape of drug discovery, the heterocyclic scaffold of isothiazole, particularly its 4-nitro substituted analogs, has emerged as a privileged structure with a broad spectrum of pharmacological activities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the synthesis, biological evaluation, and mechanistic insights of 4-nitroisothiazole derivatives and their analogs. The potent and diverse biological activities, ranging from anticancer and antimicrobial to enzyme inhibition, underscore the therapeutic potential of this chemical class.

Quantitative Biological Activity of this compound Analogs and Related Compounds

The following tables summarize the key quantitative data from various studies, highlighting the inhibitory concentrations and efficacy of these compounds against different biological targets.

Table 1: Anticancer Activity of Isothiazole and Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB) | Huh7 (Hepatocellular Carcinoma) | Higher cytotoxicity than 5-fluorouracil | [1] |

| 5-benzoyl-2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoA) | Huh7 (Hepatocellular Carcinoma) | Investigated for cytotoxicity | [1] |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c) | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [2] |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c) | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [2] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Various (NCI-60 screen) | Most active of synthesized compounds | [4] |

| 4-(isopropylthio)anthra[1,2-c][1]thiadiazole-6,11-dione (NSC763968) | Leukemia and Prostate Cancer cell lines | 0.18 - 1.45 | [5] |

Table 2: Antimicrobial and Antitubercular Activity

| Compound/Derivative | Organism | MIC (µg/mL) | Reference |

| N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole derivatives | Mycobacterium tuberculosis | Screened for activity | [6][7] |

| Nitrobenzothiazole derivative 17 | M. tuberculosis ATP Phosphoribosyl Transferase (HisG) | IC50 = 5.5 µM | [8] |

| Nitrobenzothiazole derivative 18 | M. tuberculosis ATP Phosphoribosyl Transferase (HisG) | IC50 = 11.9 µM | [8] |

| Nitrobenzothiazole derivative 19 | M. tuberculosis ATP Phosphoribosyl Transferase (HisG) | IC50 = 13.9 µM | [8] |

| Nitazoxanide (NTZ) Analogues | Nosocomial Pathogens | 100- to 2000-fold more potent than NTZ and ciprofloxacin | [9] |

| 4-nitroimidazole derivative 17 | Staphylococcus aureus (MRSA) and M. tuberculosis | Potent activity | [10][11] |

Table 3: Enzyme Inhibition

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives | human Monoamine Oxidase B (hMAO-B) | Selective inhibition | [12] |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c) | VEGFR-2 | 0.15 | [2] |

| Nitrothiazole thioacetamide quinazolinone derivative 8h | Urease | 2.22 | [13] |

| Nitrothiazole thioacetamide quinazolinone derivative 8n | Urease | 2.96 | [13] |

| Nitrothiazole thioacetamide quinazolinone derivative 8k | Urease | 3.02 | [13] |

Key Experimental Protocols

A summary of the methodologies employed in the evaluation of this compound analogs is provided below to facilitate the replication and extension of these findings.

In Vitro Cytotoxicity Assay against Cancer Cell Lines

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., Huh7, MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for specific time periods (e.g., 24, 48, 72 hours).

-

MTT Assay: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1][2]

Antibacterial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method.

-

Inoculum Preparation: Bacterial strains are grown in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific turbidity, corresponding to a known cell density.

-

Compound Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][7]

Enzyme Inhibition Assays

The inhibitory activity of the compounds against specific enzymes is evaluated using various biochemical assays. For instance, the inhibition of human monoamine oxidase (hMAO) is assessed as follows:

-

Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources. A suitable substrate (e.g., kynuramine) is prepared in a buffer solution.

-

Inhibition Assay: The enzymes are pre-incubated with different concentrations of the test compounds. The reaction is initiated by adding the substrate.

-

Detection: The enzymatic reaction produces a fluorescent product, which is measured using a fluorescence plate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]

Signaling Pathways and Mechanistic Insights

The therapeutic effects of this compound and its analogs are often attributed to their ability to modulate key cellular signaling pathways.

Anticancer Mechanisms

Several studies indicate that nitro-substituted heterocyclic compounds exert their anticancer effects by interfering with critical signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, 2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB) has been shown to induce apoptosis-mediated cell death in hepatocellular carcinoma cells through the overexpression of the tumor suppressor TP53 and downregulation of the oncogene MYCN.[1] Other thiazole derivatives have been found to inhibit tubulin polymerization, a crucial process for cell division.[14] Furthermore, these compounds can modulate pathways such as EGFR, PI3K/AKT/mTOR, JAK/STAT, and ERK/MAPK, which are fundamental for cancer cell growth and survival.[15]

Caption: Anticancer mechanisms of this compound analogs.

General Synthetic Workflow

The synthesis of many biologically active thiazole and isothiazole derivatives often follows a multi-step process, starting from commercially available precursors. A generalized workflow is depicted below.

Caption: Generalized synthetic workflow for thiazole derivatives.

Conclusion

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The extensive research highlighted in this guide demonstrates their significant potential in addressing a range of diseases, from cancer to microbial infections. The versatility of their synthesis allows for the creation of diverse chemical libraries, and the elucidation of their mechanisms of action provides a rational basis for future drug design and development. Continued exploration of this promising class of compounds is warranted to translate their preclinical efficacy into clinical success. drug design and development. Continued exploration of this promising class of compounds is warranted to translate their preclinical efficacy into clinical success.

References

- 1. 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Novel Nitrobenzothiazole Inhibitors for M. tuberculosis ATP Phosphoribosyl Transferase (HisG) through Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitazoxanide Analogues as Antimicrobial Agents Against Nosocomial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of novel nitrothiazolacetamide conjugated to different thioquinazolinone derivatives as anti-urease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-(4-Nitrophenyl)thiazole-4-carbaldehyde | 3474-89-3 | Benchchem [benchchem.com]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Platinum(II) Complexation with 4-Nitroisothiazole Ligands

For Researchers, Scientists, and Drug Development Professionals